molecular formula C9H13N B15248857 2,4-Diethylpyridine CAS No. 626-21-1

2,4-Diethylpyridine

Cat. No.: B15248857
CAS No.: 626-21-1
M. Wt: 135.21 g/mol
InChI Key: ZZNHVWPSIBWAOF-UHFFFAOYSA-N
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Description

2,4-Diethylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of two ethyl groups attached to the second and fourth positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,4-pyridinedimethanol with ethylating agents under controlled conditions can yield this compound . Another method involves the use of Grignard reagents, where the addition of ethyl magnesium bromide to pyridine N-oxides followed by reduction can produce the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced separation techniques further enhances the scalability and economic viability of the production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,4-Diethylpyridine involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the oxygen-sensing enzyme hypoxia-inducible factor prolyl hydroxylase. This inhibition affects the hydroxylation of prolyl residues in regulatory subunits, leading to altered cellular responses to hypoxia . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison: While these compounds share the ethyl substitution pattern, their chemical properties and reactivity can differ significantly due to the position of the ethyl groups. For example, 2,4-Diethylpyridine’s unique substitution pattern provides distinct steric and electronic effects, influencing its reactivity and interaction with other molecules. This uniqueness makes it particularly valuable in specific applications where other diethylpyridine isomers may not be as effective .

Properties

CAS No.

626-21-1

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2,4-diethylpyridine

InChI

InChI=1S/C9H13N/c1-3-8-5-6-10-9(4-2)7-8/h5-7H,3-4H2,1-2H3

InChI Key

ZZNHVWPSIBWAOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)CC

Origin of Product

United States

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